Phlogacanthoside A
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Overview
Description
Phlogacanthoside A is a diterpene lactone glucoside isolated from the roots of Phlogacanthus curviflorus, a shrub distributed in Yunnan Province of China as well as in Vietnam and India . This compound is part of a group of natural products known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phlogacanthoside A involves several steps, starting from the extraction of the roots of Phlogacanthus curviflorus. The roots are typically dried and ground before being subjected to ethanol extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for commercial production.
Chemical Reactions Analysis
Types of Reactions
Phlogacanthoside A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying diterpene lactone glucosides and their chemical properties.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Possible use in the development of new pharmaceuticals and natural product-based therapies.
Mechanism of Action
The mechanism of action of Phlogacanthoside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and antioxidant mechanisms. The specific molecular targets and pathways involved are still under investigation, but it is thought to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Phlogacanthoside A is similar to other diterpene lactone glucosides, such as Phlogacanathoside B and Phlogacanathoside C, which are also isolated from Phlogacanthus curviflorus . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific configuration and the presence of unique functional groups that contribute to its distinct biological activities .
List of Similar Compounds
- Phlogacanathoside B
- Phlogacanathoside C
- Phlogacantholide B
- Phlogacantholide C
Properties
IUPAC Name |
(4R,4aS,7S,10aR,11bR)-7-hydroxy-4,8,11b-trimethyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3/t15-,16-,17-,19+,20-,21+,22-,24-,25+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHSVQJEZJGRFF-CPHRPWCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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